2-(2,3-dichlorophenyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC0222165
Molecular Formula: C13H8Cl2N2
Molecular Weight: 263.121
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H8Cl2N2 |
---|---|
Molecular Weight | 263.121 |
IUPAC Name | 2-(2,3-dichlorophenyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C13H8Cl2N2/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) |
Standard InChI Key | VTHCUQFPVABJFA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
2-(2,3-Dichlorophenyl)-1H-benzimidazole shares structural similarities with other dichlorophenyl-benzimidazole derivatives. Based on the properties of analogous compounds, the following characteristics can be inferred:
Property | Value |
---|---|
Molecular Formula | C₁₃H₈Cl₂N₂ |
Molecular Weight | 263.12 g/mol |
Physical State at Room Temperature | Solid |
Structural Classification | Dichlorophenyl-substituted benzimidazole |
Solubility | Soluble in organic solvents like DMSO, acetonitrile |
Structural Features
The structure consists of a benzimidazole core with a 2,3-dichlorophenyl group attached at the 2-position. This arrangement creates a molecule with specific electronic properties and potential for hydrogen bonding through the N-H group of the benzimidazole.
Similar dichlorophenyl-benzimidazole derivatives have been characterized by various spectroscopic techniques. For instance, 2-(3,4-dichlorophenyl)-1H-benzimidazole exhibits characteristic peaks in its FTIR spectrum at 1595 cm⁻¹ (-C=C, aromatic), 3046 cm⁻¹ (-C-H, stretch), 1441 cm⁻¹ (-C-H, bend), 1030 cm⁻¹ (-C-N), 1670 cm⁻¹ (-C=N), and 3462 cm⁻¹ (-N-H) .
Synthesis Methodologies
Classical Synthetic Routes
The synthesis of 2-(2,3-dichlorophenyl)-1H-benzimidazole can be achieved through several well-established methods adapted from similar benzimidazole derivatives:
Catalyst-Assisted Synthesis
Various catalysts have shown effectiveness in the synthesis of 2-aryl benzimidazoles, which can be adapted for 2-(2,3-dichlorophenyl)-1H-benzimidazole synthesis:
Green Chemistry Approaches
Modern synthetic methodologies emphasize environmentally friendly approaches:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to conventional heating methods (minutes versus hours) while maintaining high yields (90-99%) .
Ultrasound-Assisted Synthesis
This technique offers advantages including shorter reaction times, room temperature conditions, and excellent yields, as demonstrated by Ammonium Nickel Sulphate (10 mol%) catalyzed reactions .
Compound | Cancer Cell Line | Activity | Reference |
---|---|---|---|
2-(3,4-dichlorophenyl)-1H-benzimidazole | MCF-7 | Docking score: 31.724 | |
Various benzimidazole derivatives | Multiple cell lines | IC₅₀ in micromolar range |
Antibacterial Properties
Dichlorophenyl-benzimidazole derivatives have shown promising activity against multiple bacterial strains:
Antifungal Properties
Several dichlorophenyl-benzimidazole derivatives have demonstrated antifungal activity:
Compound | Fungal Strain | MIC (μg/mL) | Reference |
---|---|---|---|
Compounds 1b, 1c | C. albicans | 64 | |
Compounds 1b, 1c | A. niger | 64 | |
Compounds 2e, 2g | C. albicans | 64 | |
Compounds 2e, 2g | A. niger | 64 | |
Standard (Ketoconazole) | Both strains | 8 |
Structure-Activity Relationship
Effect of Substituents
The position and nature of substituents on the phenyl ring significantly influence the biological activity of benzimidazole derivatives:
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The presence of electron-withdrawing groups (like chlorine) generally enhances antimicrobial activity
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The position of chlorine atoms on the phenyl ring affects binding to biological targets
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N-alkylation at position 1 can improve lipophilicity, enhancing membrane penetration
Molecular Docking Studies
Molecular docking studies on similar compounds suggest that 2-(2,3-dichlorophenyl)-1H-benzimidazole may interact with:
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Dihydrofolate reductase (DHFR), important for antimicrobial activity
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Cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) for antifungal activity
Chemical Reactivity and Derivatives
Other Modifications
The benzimidazole scaffold allows for various other modifications:
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Substitution at positions 5 or 6 of the benzimidazole ring
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Introduction of additional functional groups on the phenyl ring
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Formation of metal complexes through the nitrogen atoms
Analytical Characterization
Spectral Data
Based on similar compounds, the following spectral characteristics would be expected:
FTIR Spectroscopy
Characteristic absorption bands:
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C=C (aromatic): ~1400-1600 cm⁻¹
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C-H (stretch): ~3000-3100 cm⁻¹
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C-H (bend): ~1440-1450 cm⁻¹
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C-N: ~1030-1050 cm⁻¹
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C=N: ~1630-1670 cm⁻¹
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N-H: ~3400-3500 cm⁻¹
NMR Spectroscopy
¹H NMR would show characteristic signals for:
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Aromatic protons: δ 6.5-8.0 ppm
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NH proton: δ 12.0-13.0 ppm (broad singlet)
X-ray Crystallography
Crystal structures of similar benzimidazole derivatives reveal:
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